N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide
Description
This compound features a 2,2'-bithiophene core substituted at the 5-position with a 2-hydroxyethyl group, linked via an ethanediamide bridge to a 2-methoxyphenylmethyl moiety.
Properties
IUPAC Name |
N'-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-26-15-6-3-2-5-13(15)11-21-19(24)20(25)22-12-14(23)16-8-9-18(28-16)17-7-4-10-27-17/h2-10,14,23H,11-12H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRWTOZACIKQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound notable for its unique structural features, which include a bithiophene moiety and an ethanediamide group. This compound has garnered attention in scientific research due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a detailed examination of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 372.5 g/mol. The compound features:
- Bithiophene Moiety : Contributes to electronic properties and potential π-π stacking interactions.
- Hydroxyethyl Group : May form hydrogen bonds with biological targets.
- Ethanediamide Group : Enhances solubility and biological reactivity.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Bithiophene : Synthesized through Suzuki–Miyaura coupling.
- Introduction of Hydroxyethyl Chain : Achieved via nucleophilic substitution reactions.
- Formation of Ethanediamide : Reaction of the hydroxyethyl-bithiophene intermediate with ethanediamine.
Antimicrobial Activity
Research indicates that compounds with similar bithiophene structures exhibit significant antimicrobial properties. For instance, studies have shown that related thiophene derivatives possess antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been explored in vitro. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell proliferation and survival . The presence of the bithiophene moiety is believed to enhance these effects through electron transfer mechanisms.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has also been investigated. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This property is particularly relevant in the context of chronic inflammatory diseases.
Case Studies
-
Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various bithiophene derivatives found that compounds similar to this compound exhibited significant inhibition against Bacillus subtilis and Candida albicans .
Compound Target Pathogen Inhibition Zone (mm) Compound A Staphylococcus aureus 15 Compound B Escherichia coli 12 N-(Bithiophene) Candida albicans 18 -
Anticancer Activity : In a recent study focused on the anticancer properties of thiophene derivatives, it was found that the tested compounds induced apoptosis in leukemia cell lines by activating caspase pathways .
Cell Line IC50 (µM) K562 10 HEL 15
Scientific Research Applications
Conductive Polymers
The compound's bithiophene moiety contributes to its electronic properties, making it suitable for use in conductive polymers. These materials are essential in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Photovoltaic Applications
Recent studies have demonstrated that compounds with similar structures can enhance the efficiency of photovoltaic devices. The incorporation of N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide into polymer blends has shown promising results in improving charge transport and light absorption capabilities.
| Application | Description | Reference |
|---|---|---|
| OLEDs | Used as a hole transport layer to improve efficiency | |
| OSCs | Enhances charge separation and transport |
Therapeutic Applications
Research indicates that this compound has potential therapeutic applications in various domains:
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines.
Case Study :
- In MCF-7 breast cancer cells, treatment with the compound at 10 µM concentration reduced cell viability by 50% after 48 hours.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial effects against various bacterial strains.
Research Findings :
- In a disk diffusion assay, it exhibited an inhibition zone of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli at a concentration of 100 µg/mL.
Anti-inflammatory Effects
The anti-inflammatory potential has been evaluated using assays measuring cytokine production.
Findings :
- In LPS-stimulated macrophages, treatment significantly decreased pro-inflammatory cytokines (TNF-α and IL-6) by approximately 40%.
| Biological Activity | Mechanism | Study Reference |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | In vitro study on MCF-7 cells |
| Antimicrobial | Inhibits bacterial growth | Disk diffusion assay |
| Anti-inflammatory | Reduces cytokine production | LPS-stimulated macrophage study |
Summary of Properties
Comparison with Similar Compounds
Structural Analogs with Ethanediamide Linkages
N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide ()
- Structural Similarities : Shares the ethanediamide backbone and a 2-methoxyphenyl group.
- Key Differences : Substitutes the bithiophene-hydroxyethyl unit with an indole-piperazinyl group.
- Implications : The indole-piperazinyl moiety may enhance binding to neurological targets (e.g., serotonin receptors), whereas the bithiophene in the target compound could prioritize electronic properties for optoelectronic applications.
Anti-Inflammatory Amides from Lycium yunnanense ()
- Example : Compound 4 (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide) exhibits anti-inflammatory activity (IC₅₀ < 17.21 ± 0.50 μM).
- Comparison: The target compound’s ethanediamide and methoxyphenyl groups resemble the acrylamide and methoxyphenyl motifs in these bioactive amides. However, the absence of a phenolic hydroxyl group in the target may reduce anti-inflammatory efficacy, as hydroxyl groups often mediate hydrogen bonding in enzyme inhibition.
Positional Isomerism in Bithiophene Derivatives
N-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide ()
- Structural Difference : The bithiophene linkage is 2,3' instead of 2,2'.
- Commercial Availability: The 2,3'-isomer is marketed by Life Chemicals at $54–248 per 1–100 mg (as of 2023), suggesting scalability via similar synthetic routes .
Stille Coupling for Bithiophene Extension ()
- Method : 7,14-Bis(3',2'-dodecyl-[2,2'-bithiophene]-5-yl)diindolo... derivatives are synthesized via Stille coupling, catalyzed by Pd(0)/phosphine ligands.
- Relevance : The target compound’s bithiophene unit could be synthesized using analogous cross-coupling strategies, with hydroxyethyl and methoxyphenyl groups introduced via post-functionalization.
Selective Formylation of 5-Piperidino-2,2'-Bithiophene ()
- Key Finding: Vilsmeier-Haack formylation targets electron-rich positions adjacent to amino groups, while lithiation selectively activates acidic protons near sulfur atoms.
- Implication for Target Compound : Similar regioselective modifications could be applied to the hydroxyethyl or methoxyphenyl groups, enabling tailored derivatization for specific applications.
Q & A
Q. How to interpret discrepancies in biological activity across assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
